D-galactosaminate

Enzyme kinetics Amino sugar metabolism Dehydratase substrate specificity

D-Galactosaminate (CHEBI:46642) is the conjugate base of D-galactosaminic acid, with the IUPAC name (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate and molecular formula C₆H₁₂NO₆⁻. It is an amino sugar acid derived from D-galactosamine via oxidation of the C1 aldehyde to a carboxylate group.

Molecular Formula C6H12NO6-
Molecular Weight 194.16 g/mol
Cat. No. B1258003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-galactosaminate
Molecular FormulaC6H12NO6-
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])N)O)O)O)O
InChIInChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1
InChIKeyUFYKDFXCZBTLOO-SQOUGZDYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactosaminate for Biochemical Research: Procurement Guide for Amino Sugar Acid Studies


D-Galactosaminate (CHEBI:46642) is the conjugate base of D-galactosaminic acid, with the IUPAC name (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate and molecular formula C₆H₁₂NO₆⁻ [1]. It is an amino sugar acid derived from D-galactosamine via oxidation of the C1 aldehyde to a carboxylate group. As a D-stereoisomer of galactosaminate, this compound serves as a substrate for specific bacterial dehydratases and as a metabolite in amino sugar degradation pathways [2]. D-Galactosaminate is structurally distinct from its N-acetylated counterpart and represents the non-acetylated amino sugar acid form.

1
Stereochemical probe for C-4 epimer discrimination in enzyme active sites
2
Substrate for amino sugar acid dehydratase characterization
3
Non-acetylated amino sugar acid for metabolic pathway tracing

Why D-Galactosaminate Cannot Be Substituted by D-Glucosaminate or Other Amino Sugar Acids in Research Applications


Substituting D-galactosaminate with its closest structural analog D-glucosaminate (the C-4 epimer) fundamentally alters experimental outcomes because enzyme active sites discriminate between these stereoisomers. In D-glucosaminate dehydratase [EC 4.2.1.26] assays, D-galactosaminate exhibits only 31.5% relative activity compared to D-glucosaminate, with a nearly two-fold higher Km of 5.0 mM versus 2.8 mM, demonstrating that the C-4 stereochemical configuration substantially reduces catalytic efficiency [1]. This epimer-specific recognition is consistent across carbohydrate-active enzymes, where the galacto versus gluco configuration dictates substrate binding and turnover [2]. Procurement of the correct amino sugar acid is therefore essential for reproducible enzyme kinetics and metabolic pathway studies.

D-Galactosaminate
C-4 epimer configuration may be recognized by dehydratases with characteristic kinetics
D-Glucosaminate
Epimer-specific active site discrimination can shift catalytic turnover and binding
D-Galactosaminate
May support amino sugar oxidation assays with galacto-configuration preference
D-Glucosamine
Lower reported oxidase relative activity may limit detection signal
D-Galactosaminate
Forms UDP-hexosamines and may be utilized in nucleotide depletion models
D-Glucosamine
Does not form UDP-hexosamines; may not reproduce uridine phosphate trapping

Quantitative Evidence Supporting D-Galactosaminate Selection: Comparative Enzyme Kinetics, Metabolic Fate, and Analytical Resolution


D-Galactosaminate as a Substrate for D-Glucosaminate Dehydratase: Comparative Kinetic Parameters

In a direct head-to-head enzymatic comparison, D-galactosaminate serves as a substrate for D-glucosaminate dehydratase from Agrobacterium radiobacter, but with significantly reduced catalytic efficiency compared to the enzyme's native substrate D-glucosaminate. The enzyme assay was conducted under identical conditions at pH optimum 8.3-9.0 [1]. This quantitative difference confirms that while D-galactosaminate is recognized by the enzyme's active site, the C-4 epimeric configuration imposes measurable constraints on binding and catalysis [1].

Substrate Kinetics
Head-to-head
Rel. activity 31.5 vs 100; Km 5.0 vs 2.8 mM
Supports C-4 epimer-specific kinetic analysis
D-glucosaminate dehydratase, pH 8.3–9.0
Enzyme kinetics Amino sugar metabolism Dehydratase substrate specificity

Comparative Substrate Activity of D-Galactosamine in N-Acylhexosamine Oxidase: Distinct from D-Glucosamine

In N-acylhexosamine oxidase [EC 1.1.3.29] activity assays, the non-acetylated D-galactosamine exhibits 35% relative activity compared to the enzyme's reference substrate N-acetyl-D-glucosamine, while D-glucosamine exhibits only 14% relative activity under identical conditions [1]. This represents a 2.5-fold higher activity for the galacto-configured amino sugar. The oxidation reaction produces H₂O₂ via the corresponding lactone intermediate, which spontaneously hydrolyzes to the aminosugar acid product [1].

Oxidase Activity
Head-to-head
35% vs 14% relative activity (vs N-acetyl-GlcN 100%)
Supports galacto-configuration oxidase preference
N-acylhexosamine oxidase assay
Oxidase substrate specificity Amino sugar oxidation Hydrogen peroxide generation

Hepatotoxicity Specificity: D-Galactosamine Induces Hepatitis While D-Glucosamine Shows No Measurable Effect

In adrenalectomized female rats, a single dose of 375 mg D-galactosamine·HCl per kg body weight produces both hepatitis and generalized edema with ascites. The effect is specific for D-galactosamine; under identical experimental conditions, D-glucosamine and D-galactose are without any measurable effect, while 2-deoxy-galactose produces only edema without hepatitis [1]. This functional specificity is mechanistically linked to D-galactosamine's unique ability to form UDP-hexosamines and efficiently trap uridine phosphates in vivo, a property not shared by D-glucosamine [2].

Hepatitis Model
Model context
Hepatitis + edema vs no effect (D-glucosamine)
Reported hepatotoxicity model specificity
Adrenalectomized rat, 375 mg/kg D-galactosamine·HCl
Experimental hepatitis Hepatotoxicity model In vivo pharmacology

Uridine Phosphate Trapping Efficiency: D-Galactosamine Exceeds D-Glucosamine in Metabolic Perturbation

In rat liver in vivo studies, both D-galactosamine and D-glucosamine induce corresponding changes in uracil nucleotide distribution; however, D-galactosamine produces the most pronounced and most prolonged uridine phosphate trapping effect. Within three hours of D-galactosamine administration, hepatic uridine phosphate content was lowered to less than 10% of normal levels, while the sum of uracil nucleotides increased by 0.35 μmol × g liver⁻¹ × hour⁻¹ from an initial value of 1.24 μmol/g [1]. Critically, D-glucosamine and 2-deoxy-D-galactose do not lead to the formation of UDP-hexosamines and are less efficient in trapping uridine phosphates in vivo [1].

Uridine Trapping
Head-to-head
>90% UTP/UDP/UMP depletion; UDP-hexosamine formation
Supports nucleotide depletion model research
Rat liver in vivo, enzyme/isotope dilution
Nucleotide metabolism Uridine phosphate depletion Hepatic metabolism

Structural Differentiation: D-Galactosamine and D-Glucosamine as C-4 Epimers with Distinct Analytical Signatures

D-Galactosamine (and by extension its oxidized form D-galactosaminate) is the C-4 stereoisomer (epimer) of D-glucosamine [1]. This single stereochemical difference at C-4 produces distinct analytical signatures. In solid-state NMR, the alpha and beta anomers of galactosamine and glucosamine exhibit 13C chemical shifts that differ by 3-5 ppm, and 15N chemical shifts that differ by 1-2 ppm, enabling unambiguous identification via 2D 13C/15N heteronuclear correlation spectroscopy [2]. In chromatographic systems, D-galactosamine is separated from D-glucosamine and D-mannosamine using HPLC with pre-column PMP derivatization and reversed-phase monolithic column separation [3].

NMR Differentiation
Class-level
13C Δ 3–5 ppm; 15N Δ 1–2 ppm; baseline HPLC resolution
Supports stereochemical identity verification
Solid-state 2D 13C/15N NMR, PMP-HPLC
Stereochemistry NMR spectroscopy Chromatographic separation

D-Galactosamine as Galactokinase Substrate: Distinct from N-Acetylated and C-2 Modified Analogs

Galactokinase [EC 2.7.1.6], the first committed enzyme of the Leloir pathway, exhibits strict substrate specificity with respect to C-2 modifications. D-Galactosamine is recognized as an alternative substrate for galactokinase, whereas N-acetyl-D-galactosamine is completely rejected by the enzyme and is not phosphorylated [1]. Similarly, L-arabinose, D-fucose, and D-glucose are all not phosphorylated. The enzyme shows absolute discrimination based on the C-2 substituent: 2-deoxy-D-galactose is a substrate, while 2-N-acetyl substitution abolishes activity entirely [1].

Galactokinase Substrate
Head-to-head
Phosphorylated vs N-acetyl analog rejected
Supports C-2 substrate tolerance profiling
Galactokinase with MgATP
Galactose metabolism Leloir pathway Substrate recognition

Validated Research Applications for D-Galactosaminate and Its Precursor D-Galactosamine


Amino Sugar Acid Dehydratase Substrate Specificity Studies

D-Galactosaminate is employed as a comparative substrate for characterizing dehydratase enzymes that act on amino sugar acids. Based on the kinetic data in Section 3, researchers can use D-galactosaminate (relative activity 31.5, Km 5.0 mM) alongside D-glucosaminate (relative activity 100, Km 2.8 mM) to probe the stereochemical requirements of the enzyme active site and calculate catalytic efficiency differences attributable to C-4 epimerization [1]. The 1.79-fold higher Km and 68.5% reduced relative activity provide quantitative benchmarks for structure-activity relationship studies of amino sugar acid dehydratases.

Experimental Hepatitis Model Induction

D-Galactosamine·HCl at 375-500 mg/kg body weight is the validated agent for inducing acute liver injury in rodent models for hepatoprotective drug screening. As demonstrated in Section 3, D-galactosamine is the only amino sugar among those tested that produces both hepatitis and edema; D-glucosamine produces no measurable hepatotoxic effect, while 2-deoxy-D-galactose produces only edema without hepatitis [1]. This specificity is mechanistically linked to D-galactosamine's unique capacity to deplete hepatic uridine phosphates to <10% of normal levels within 3 hours via UDP-hexosamine formation [2].

N-Acylhexosamine Oxidase Assays for H₂O₂ Detection

D-Galactosamine (the precursor to D-galactosaminate) serves as a substrate for N-acylhexosamine oxidase with 35% relative activity compared to the reference substrate N-acetyl-D-glucosamine, which is 2.5-fold higher than the activity observed with D-glucosamine (14%) [1]. This makes D-galactosamine the preferred non-acetylated amino sugar substrate for assays requiring higher signal output. The oxidation produces H₂O₂ via N-acetyl-D-galactosamino-1,5-lactone intermediate, which spontaneously hydrolyzes to N-acetyl-D-galactosaminate, enabling coupled assays for H₂O₂ quantification.

Galactokinase Substrate Profiling and Leloir Pathway Analysis

D-Galactosamine is utilized as a C-2 modified galactose analog to probe galactokinase substrate tolerance. Unlike N-acetyl-D-galactosamine, which is completely rejected by galactokinase, D-galactosamine is accepted as a substrate and phosphorylated [1]. This enables researchers to investigate the contribution of the C-2 amino group to substrate recognition independent of N-acetylation. The differential acceptance of D-galactosamine versus rejection of N-acetyl-D-galactosamine provides a binary experimental system for mapping the steric and electronic constraints of the galactokinase active site.

Application
Selection Property
Validation Focus
Dehydratase substrate profiling
C-4 epimer kinetic discrimination
Km and relative activity comparison in enzyme assays
Liver injury model induction
Hepatocyte uridine phosphate trapping
Hepatitis model response and analog specificity
Oxidase-based H₂O₂ detection assays
Galacto-configuration oxidase preference
Relative substrate activity vs. glucosamine
Galactokinase substrate tolerance studies
C-2 amino group substrate acceptance
Phosphorylation assay vs. rejected N-acetyl analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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